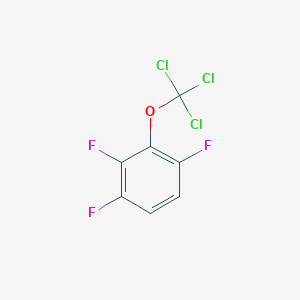

1,2,4-Trifluoro-3-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1,2,4-trifluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-6-4(12)2-1-3(11)5(6)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQMPRNNVPADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2,4-Trifluoro-3-(trichloromethoxy)benzene (CAS No. 1404193-80-1) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl and trichloromethoxy substituents may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and environmental science.

The molecular formula of this compound is C7H2Cl3F3O. Its structure consists of a benzene ring substituted with three fluorine atoms and a trichloromethoxy group, which is likely to affect its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized based on its pharmacological effects, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms often enhances the lipophilicity of such compounds, facilitating their penetration through microbial membranes.

- Herbicidal Properties : Compounds containing trifluoromethyl groups have been investigated for their herbicidal activities. The trichloromethoxy group may contribute to selective herbicide properties against certain plant species.

- Cytotoxic Effects : Some studies indicate that fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of cellular membrane integrity or interference with metabolic pathways.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, modulating signaling pathways that affect cell growth and proliferation.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various fluorinated aromatic compounds against a range of bacterial strains. Results indicated that this compound exhibited significant inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Case Study 2: Herbicidal Activity

In agricultural research, the herbicidal potential of this compound was tested on common weeds in crop fields. The compound demonstrated effective weed control at concentrations as low as 50 ppm, indicating its promise as a selective herbicide .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

In the pharmaceutical industry, 1,2,4-Trifluoro-3-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of various therapeutic agents. Its unique electronic properties allow for the development of drugs with enhanced efficacy and reduced toxicity. Research indicates that derivatives of this compound can be utilized in the formulation of antibiotics and antifungal medications due to their bactericidal and fungicidal activities .

Case Study: Antibiotic Development

A study demonstrated that derivatives synthesized from this compound showed promising results against resistant bacterial strains. The compounds exhibited significant inhibition zones in agar diffusion tests, highlighting their potential as new antibiotic candidates .

Agricultural Applications

The compound is also valuable in agriculture as a precursor for agrochemicals. It has been used to synthesize pesticides that target specific pests while minimizing environmental impact. For example, compounds derived from this structure have shown effectiveness in controlling wheat hypochnus and melon gray mold with over 70% efficacy .

Data Table: Efficacy of Pesticide Derivatives

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| This compound derivative A | Wheat hypochnus | 75 |

| This compound derivative B | Melon gray mold | 72 |

Material Science Applications

In materials science, this compound is explored for its potential in developing liquid crystal materials. The compound's fluorinated structure contributes to improved thermal stability and electrical properties in liquid crystal displays (LCDs). Research has indicated that incorporating such compounds can lead to enhanced performance metrics in display technologies .

Environmental Considerations

While the applications of this compound are promising, environmental implications must be considered. The persistence of fluorinated compounds in the environment raises concerns regarding bioaccumulation and toxicity. Regulatory frameworks are being developed to monitor and manage the use of such chemicals in industrial applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

*Estimated based on molecular formula.

†Predicted using QSAR models .

Toxicity and Environmental Impact

- Trifluoromethyl Derivatives : -CF₃ groups reduce metabolic degradation, leading to longer environmental persistence compared to methoxy analogues .

Preparation Methods

Direct Trifluoromethoxylation of Trichloromethoxybenzene

Method Overview:

This approach involves converting trichloromethoxybenzene into the trifluoromethoxy derivative via nucleophilic substitution using hydrofluoric acid (HF). It is a key step in synthesizing the target compound, as demonstrated in patent WO2016125185A2.

- Reactants: Trichloromethoxybenzene (265 g) and anhydrous HF (252 g).

- Reaction Conditions:

- Conducted in a stainless steel (SS 316) autoclave.

- Heated to 80°C and maintained for 4–6 hours under pressure.

- Outcome:

- Conversion of trichloromethoxybenzene to trifluoromethoxybenzene with high efficiency.

- By-products include hydrochloric acid (HCl).

- Post-Reaction Workup:

- The mixture is cooled, and the product is isolated via layer separation and evaporation of solvents such as dichloromethane (DCM).

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Trichloromethoxybenzene + HF at 80°C for 4–6 hrs | Trifluoromethoxybenzene | Not specified | Efficient conversion, by-product HCl |

Nitration of Trifluoromethoxybenzene

Method Overview:

Following trifluoromethoxylation, nitration introduces a nitro group at the para position relative to the trifluoromethoxy group, utilizing a mixture of concentrated sulfuric acid and nitric acid.

- Reactants:

- Trifluoromethoxybenzene (118 g)

- Nitration mixture: concentrated sulfuric acid and nitric acid (specific quantities: 58.24 g HNO₃ and 174.24 g H₂SO₄)

- Solvent: DCM (590 g) for layer separation.

- Reaction Conditions:

- Cool to 0°C initially, then gradually warm to 35°C.

- Reaction time: approximately 2 hours, with temperature control to favor para-isomer formation (~90%).

- Outcome:

- Major product: para-nitro trifluoromethoxybenzene (~90%).

- Crude product isolated by DCM extraction, followed by evaporation.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 2 | Nitration mixture at 0–35°C | Para-nitro trifluoromethoxybenzene | ~90% (major isomer) | Mixture of isomers, separated by boiling point |

Conversion to Trichloromethoxy Derivative

Method Overview:

The nitro compound can be further transformed into the target compound through chlorination and subsequent fluorination steps, as detailed in patent US4079090A.

- Chlorination:

- Use chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.

- Catalysts like phosphorus trichloride or benzoyl peroxide facilitate chlorination at the desired position.

- Fluorination:

- React the chlorinated intermediate with HF or other fluorinating agents to introduce the trifluoromethoxy group.

- Reaction Conditions:

- Typically performed at elevated temperatures (around 80°C) under inert atmospheres.

- Multiple cycles may be necessary to achieve high conversion.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 3 | Chlorination with sulfuryl chloride + catalyst | Chlorinated intermediate | Variable | Followed by fluorination |

Multi-Component Synthesis via Trifluoroacetimidoyl Chlorides

Recent Research Findings:

A novel, scalable, and environmentally friendly method involves multi-component reactions of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen), leading to the target compound without metal catalysts.

- Reactants:

- Trifluoroacetimidoyl chloride (e.g., compound 1e)

- Hydrazine hydrate

- TFBen as a CO surrogate

- Reaction Conditions:

- Conducted in toluene with p-toluenesulfonic acid monohydrate (TsOH·H₂O) at 100°C for 12 hours.

- The process yields the trifluoromethylated heterocycle efficiently, with yields around 53% for the model substrate.

- Advantages:

- Metal-free, scalable, and uses readily available reagents.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 4 | Trifluoroacetimidoyl chloride + hydrazine hydrate + TFBen in toluene at 100°C | 3-Trifluoromethyl-1,2,4-triazole derivative | ~53% | Scalable and environmentally friendly |

Summary of Key Preparation Methods

| Method | Main Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct HF-mediated trifluoromethoxylation | Trichloromethoxybenzene + HF | 80°C, 4–6 hrs | High efficiency | Handling HF requires safety measures |

| Nitration of trifluoromethoxybenzene | HNO₃ + H₂SO₄ | 0–35°C | Selective para-nitro | Mixture of isomers, requires separation |

| Chlorination and fluorination | Chlorinating agents + HF | Elevated temperatures | Precise functionalization | Multi-step, hazardous reagents |

| Multi-component metal-free synthesis | Trifluoroacetimidoyl chlorides + hydrazine + TFBen | 100°C, 12 hrs | Scalable, eco-friendly | Moderate yields, optimization needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trifluoro-3-(trichloromethoxy)benzene, and how can reaction conditions be optimized for high purity?

- Methodological Answer : A viable approach involves halogenation and alkoxy substitution. For example, substituting fluorinated benzaldehydes (e.g., 2,3,6-trifluorobenzaldehyde) with trichloromethoxy groups under reflux conditions in ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . Critical parameters include reaction time (4–6 hours), stoichiometric ratios (1:1 aldehyde to precursor), and inert atmosphere to prevent hydrolysis of the trichloromethoxy group. Purity can be verified via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

- Methodological Answer :

- NMR : NMR is critical for resolving fluorine environments (δ = -60 to -110 ppm for CF and OCF). NMR identifies the trichloromethoxy carbon (δ = 90–100 ppm).

- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 266.94 for CHClFO).

- IR : Stretching vibrations for C-F (1100–1200 cm) and C-O-C (1250–1300 cm) are diagnostic.

- Artifact Mitigation : Dry solvents and deuterated reagents reduce water-related peaks. Low-temperature NMR (e.g., -20°C) minimizes dynamic effects in crowded spectra .

Q. What storage conditions are required to preserve the stability of this compound, and what degradation pathways should be monitored?

- Methodological Answer : Store at 2–8°C in amber glass under nitrogen to prevent photolytic cleavage of the trichloromethoxy group and hydrolysis. Degradation products include 1,2,4-trifluoro-3-hydroxybenzene (via hydrolysis) and chlorinated byproducts (e.g., Cl detected via ion chromatography). Regular stability testing via GC-MS every 3 months is recommended .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The trifluoromethyl and trichloromethoxy groups are strong electron-withdrawing meta-directors, directing electrophiles to the para position relative to the trichloromethoxy group. Fukui indices () quantify nucleophilic susceptibility, while molecular electrostatic potential (MEP) maps visualize reactive sites. Compare with analogs like 1,2,3-trichloro-4-(trifluoromethyl)benzene to validate predictions .

Q. What experimental and statistical strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer :

- Replicate Studies : Conduct triplicate runs under controlled conditions (e.g., 25°C ± 0.1°C) to assess reproducibility.

- Error Analysis : Use Student’s t-test to compare mean rate constants () and ANOVA for multi-factor experiments (e.g., solvent polarity, catalyst loading).

- Mechanistic Probes : Isotopic labeling (e.g., in trichloromethoxy group) tracks bond cleavage pathways. Conflicting data may arise from competing mechanisms (e.g., SN1 vs. SN2), resolved via Eyring plots (, ) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group imposes steric hindrance, reducing accessibility to the aryl ring. Electronic effects are quantified via Hammett constants ( for CF = 0.43, OCF = 0.38). In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) enhance yields by mitigating steric effects. Compare with 3,4,5-trimethoxyphenylacetic acid (electron-donating) to contrast electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.